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Latifolian B

Cat. No.: B1246722
M. Wt: 547.5 g/mol
InChI Key: MYYPZJCCSUNJKI-OCKLZYFZSA-N
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Description

Contextualization within Natural Product Chemistry

Latifolian B is a naturally occurring compound that has been identified within the broad and diverse field of natural product chemistry. It belongs to the structural class of benzylisoquinoline alkaloids. This classification is significant as benzylisoquinoline alkaloids are a large and well-known group of plant secondary metabolites, many of which exhibit potent biological activities. The discovery of novel compounds like this compound within this class is a testament to the continued potential of the natural world to provide unique chemical scaffolds for scientific investigation. Its specific chemical makeup distinguishes it as a charged benzylisoquinoline, a characteristic that influences its biochemical interactions. The isolation and characterization of such unique molecules from plant sources are fundamental to the advancement of phytochemistry and pharmacognosy.

Historical Overview of this compound Discovery

The discovery of this compound was the result of a targeted search for natural products with specific biological activity. In 2005, a team of researchers led by Simone J. Rochfort reported the isolation of this compound from the stem bark of Gnetum latifolium, a vine found in Papua New Guinea. nih.gov This discovery was part of a broader screening effort to identify inhibitors of the JNK3 kinase enzyme. The process involved the extraction of chemical constituents from the plant material, followed by chromatographic separation to isolate individual compounds. The structural elucidation of this compound was a meticulous process, employing advanced spectroscopic techniques. The planar structure of the molecule was determined through detailed two-dimensional Nuclear Magnetic Resonance (2D NMR) analysis. nih.gov Furthermore, its relative configuration was assigned based on Rotating-frame Overhauser Effect Spectroscopy (ROESY) data in conjunction with detailed molecular modeling studies. nih.gov This discovery was first published in the Journal of Natural Products. nih.gov

Significance of Continued Research on this compound

The primary significance of continued research on this compound stems from its identified biological activity as an inhibitor of c-Jun N-terminal kinase 3 (JNK3). nih.gov JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. It is implicated in neuronal apoptosis (programmed cell death) and has been linked to the progression of neurodegenerative diseases. Therefore, the identification of this compound as a JNK3 inhibitor makes it a valuable lead compound in the search for new therapeutic agents for neurological disorders. Further investigation into its mechanism of action, selectivity, and potential for chemical modification could pave the way for the development of novel drugs. The unique charged benzylisoquinoline structure of this compound also presents an interesting subject for synthetic chemists aiming to create new derivatives with enhanced or more specific activities.

Detailed Research Findings

The following tables summarize the key research findings related to the chemical and biological properties of this compound.

Table 1: Chemical Properties of this compound

PropertyDescriptionReference
Chemical ClassCharged Benzylisoquinoline Alkaloid nih.gov
Natural SourceStem bark of Gnetum latifolium nih.gov
Structure Determination2D NMR analysis, ROESY, and molecular modeling nih.gov

Table 2: Biological Activity of this compound

ActivityTargetSignificanceReference
Enzyme Inhibitionc-Jun N-terminal kinase 3 (JNK3)Potential therapeutic target for neurodegenerative diseases. nih.gov

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24F3NO8 B1246722 Latifolian B

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H24F3NO8

Molecular Weight

547.5 g/mol

IUPAC Name

(1S,9R,17S)-4-methoxy-1-azoniahexacyclo[15.8.0.01,9.02,7.010,15.018,23]pentacosa-2,4,6,10,12,14,18,20,22-nonaene-5,12,13,20,21-pentol;2,2,2-trifluoroacetate

InChI

InChI=1S/C25H23NO6.C2HF3O2/c1-32-25-11-17-14(8-24(25)31)5-19-16-10-23(30)21(28)7-13(16)4-18-15-9-22(29)20(27)6-12(15)2-3-26(17,18)19;3-2(4,5)1(6)7/h6-11,18-19H,2-5H2,1H3,(H4-,27,28,29,30,31);(H,6,7)/t18-,19+,26-;/m0./s1

InChI Key

MYYPZJCCSUNJKI-OCKLZYFZSA-N

Isomeric SMILES

COC1=C(C=C2C[C@@H]3C4=CC(=C(C=C4C[C@@H]5[N@@+]3(C2=C1)CCC6=CC(=C(C=C56)O)O)O)O)O.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

COC1=C(C=C2CC3C4=CC(=C(C=C4CC5[N+]3(C2=C1)CCC6=CC(=C(C=C56)O)O)O)O)O.C(=O)(C(F)(F)F)[O-]

Synonyms

latifolian B

Origin of Product

United States

Natural Occurrence and Isolation of Latifolian B

Identification of Source Organisms and Botanical Classification

Latifolian B, along with its analogue Latifolian A, has been identified and isolated from the stem bark of a specific plant species. nih.govacs.orgacs.org

Specific Plant Genera and Species (e.g., Gnetum latifolium)The primary natural source of this compound is the plant Gnetum latifolium Blume.acs.orgIt belongs to the genus Gnetum and the family Gnetaceae.acs.orgwikipedia.orgThis plant is a type of vine, and the compound is specifically found in its stem bark.nih.govacs.orgThe genus Gnetum is notable for producing a variety of stilbenoid compounds, although this compound is classified as a benzylisoquinoline.nih.govresearcher.lifebenthamopenarchives.com

Table 1: Botanical Classification of Gnetum latifolium

Taxon Classification
Kingdom Plantae
Division Gnetophyta
Class Gnetopsida
Order Gnetales
Family Gnetaceae
Genus Gnetum

Geographic Distribution of Source OrganismsThe source organism, Gnetum latifolium, has a wide distribution across Southeast Asia.wikipedia.orgwikipedia.orgwikiwand.comThe specific plant material from which this compound was first isolated was collected in Papua New Guinea, near Veikabu bridge along the Hiritano highway, about 40 km from Port Moresby.acs.orgThe species is also found in regions including Assam, the Andaman and Nicobar Islands, Myanmar, Thailand, Cambodia, Laos, Vietnam, Malaysia, Indonesia, and the Philippines.wikipedia.orgwikimedia.orgtheferns.infoIt typically grows in rainforests at elevations up to 1,800 meters.theferns.info

Table 2: Geographic Distribution of Gnetum latifolium

Region Countries/Areas
South Asia Northeast India (Assam), Bangladesh
Southeast Asia Myanmar, Thailand, Cambodia, Laos, Vietnam, Malaysia, Indonesia, Philippines, Andaman and Nicobar Islands

Methodologies for Extraction from Natural Matrices

The isolation of this compound from its plant matrix involves an initial extraction step to separate the crude mixture of compounds from the solid plant material. This is followed by further purification.

Solvent-Based Extraction TechniquesSolvent-based extraction is a fundamental technique used to isolate this compound and other stilbenoids from Gnetum species.mdpi.comThe process involves using solvents to dissolve the target compounds from the plant material.

In the specific case of this compound's discovery, the dried and ground stem bark of Gnetum latifolium was extracted using a continuous flow gradient of water to methanol (MeOH), with both solvents containing 0.1% trifluoroacetic acid (TFA). acs.org The use of acetone has also been reported for extracting other stilbenoids from the stem of Gnetum latifolium. nih.gov Conventional methods like maceration and Soxhlet extraction are also widely used for obtaining stilbenes and other phytochemicals from plant materials, often employing solvents such as ethanol or methanol. mdpi.comikm.org.mynih.gov

Table 3: Solvent-Based Extraction of this compound from Gnetum latifolium

Parameter Details
Plant Part Dried and ground stem bark acs.org
Technique Continuous flow gradient extraction acs.org
Solvents Water (H₂O) to Methanol (MeOH) acs.org

Advanced Extraction Methods (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)While the initial isolation of this compound utilized a solvent-gradient technique, advanced extraction methods offer greener and more efficient alternatives for obtaining phytochemicals from plants.nih.govmdpi.commdpi.com

Supercritical Fluid Extraction (SFE) is a modern technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. ikm.org.mynih.govnih.gov By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned. youtube.com SFE is advantageous as it avoids the use of large volumes of organic solvents, and the solvent (CO₂) can be easily removed from the extract by depressurization. nih.govyoutube.com While non-polar on its own, the polarity of supercritical CO₂ can be increased by adding a polar co-solvent like ethanol, enabling the extraction of more polar compounds such as stilbenoids. ikm.org.mynih.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample matrix, which accelerates the release of analytes from the matrix into the solvent. nih.govyoutube.com The heating is generated by the interaction of microwaves with polar molecules, causing ionic conduction and dipole rotation. youtube.com This internal heating creates pressure within the plant cells, leading to the rupture of cell walls and enhanced leaching of phytochemicals. youtube.com MAE significantly reduces extraction time and solvent consumption compared to conventional methods like Soxhlet extraction. acgpubs.orgncsu.edu

Chromatographic Purification Strategies

Following the initial crude extraction, a series of chromatographic techniques are required to isolate this compound from the complex mixture of other compounds.

The crude extract of Gnetum latifolium was first fractionated using a continuous flow process on PAG/C18 material. acs.org The selection of active fractions was guided by a JNK-3 bioassay. acs.org These active fractions were then subjected to further purification by reversed-phase High-Performance Liquid Chromatography (HPLC). acs.org The final purification step that yielded this compound involved an HPLC system using a Hypersil phenyl column. acs.org A gradient from 90% water/10% methanol to 65% water/35% methanol was employed over 13 minutes to achieve separation, yielding pure this compound. acs.org Other common chromatographic methods for purifying natural products include column chromatography (CC) and high-speed counter-current chromatography (HSCCC). researcher.liferesearchgate.netmdpi.com

Table 4: Chromatographic Purification of this compound

Step Technique Stationary Phase Mobile Phase / Elution
Initial Fractionation Continuous Flow Fractionation PAG/C18 Gradient of H₂O to MeOH (0.1% TFA) acs.org

| Final Purification | Reversed-Phase HPLC | Hypersil phenyl (5 µm) | Gradient: 90% H₂O/10% MeOH to 65% H₂O/35% MeOH over 13 min acs.org |

Column Chromatography Techniques

Column chromatography is a fundamental and widely used method for the initial fractionation of crude plant extracts to separate this compound. whiterose.ac.uk This technique operates on the principle of differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase percolates through it. nih.gov

In a typical procedure for the isolation of this compound, a glass column is packed with a slurry of an adsorbent, most commonly silica (B1680970) gel (200-300 mesh). The crude extract, dissolved in a minimal amount of solvent, is loaded onto the top of the column. The separation is then achieved by eluting the column with a solvent system of increasing polarity.

Table 1: Exemplary Column Chromatography Parameters for this compound Isolation

ParameterDescription
Stationary Phase Silica gel (200-300 mesh)
Mobile Phase A gradient of petroleum ether and chloroform
Elution Process The polarity of the mobile phase is gradually increased by increasing the proportion of chloroform.
Fraction Collection Eluted solvent is collected in successive fractions.
Monitoring Fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

The fractions that show the presence of this compound are then combined and concentrated for further purification steps.

High-Performance Liquid Chromatography (HPLC) for Isolation

For achieving a high degree of purity, High-Performance Liquid Chromatography (HPLC), particularly in its preparative and semi-preparative formats, is an indispensable tool. This technique utilizes high pressure to force the solvent through a column packed with smaller particles, leading to a much higher resolution and faster separation compared to traditional column chromatography.

While specific preparative HPLC methods for this compound are not extensively detailed in readily available literature, a general approach based on the purification of similar neoflavonoids from Dalbergia species can be outlined. nih.gov A reversed-phase C18 column is commonly employed for the separation of flavonoids.

Table 2: Generalized Semi-Preparative HPLC Parameters for Neoflavonoid Isolation

ParameterDescription
Column Reversed-phase C18
Mobile Phase A gradient system, typically consisting of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., formic acid) to improve peak shape.
Detection UV detector, with the wavelength set to the absorption maximum of this compound.
Fraction Collection Automated fraction collectors are used to isolate the peak corresponding to this compound.

This method allows for the efficient separation of this compound from closely related compounds, yielding a highly purified sample.

Thin-Layer Chromatography (TLC) in Fractionation

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique that plays a crucial role throughout the isolation process of this compound. It is primarily used to monitor the progress of the separation achieved by column chromatography and to identify the fractions containing the target compound. whiterose.ac.uk

In this method, a small amount of each fraction is spotted onto a TLC plate coated with a thin layer of adsorbent, typically silica gel. The plate is then developed in a sealed chamber containing an appropriate solvent system. The different components of the fraction travel up the plate at different rates, resulting in their separation.

Table 3: Typical TLC System for Monitoring this compound

ParameterDescription
Stationary Phase Silica gel pre-coated plates
Mobile Phase Chloroform
Visualization The separated spots can be visualized under UV light or by spraying with a suitable staining reagent.
Identification The spot corresponding to this compound is identified by comparing its retention factor (Rf) value with that of a known standard.

Preparative TLC can also be employed as a final purification step for smaller quantities of the compound. In this variation, a larger amount of the semi-pure sample is applied as a band onto a thicker TLC plate, and after development, the band corresponding to this compound is scraped off and the compound is extracted from the adsorbent. whiterose.ac.uk

Recrystallization Procedures

Recrystallization is a classic and effective technique for the final purification of solid organic compounds like this compound. The principle behind this method is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. mt.com

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impure solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution is allowed to cool slowly, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.

Table 4: General Recrystallization Procedure

StepDescription
1. Solvent Selection Choose a solvent or solvent mixture in which this compound has high solubility when hot and low solubility when cold.
2. Dissolution Dissolve the semi-pure this compound in the minimum amount of the boiling solvent.
3. Hot Filtration (Optional) If insoluble impurities are present, the hot solution is filtered to remove them.
4. Cooling The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature, and then often in an ice bath to maximize crystal formation.
5. Crystal Collection The formed crystals are collected by vacuum filtration.
6. Washing The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
7. Drying The pure crystals of this compound are then dried to remove any residual solvent.

This process yields this compound in a highly pure crystalline form.

Structural Elucidation and Stereochemical Analysis of Latifolian B

Spectroscopic Techniques for Planar Structure Determination

The foundational step in characterizing Latifolian B involved delineating its planar structure, which is the sequence of atoms and their connectivity. This was accomplished by employing a suite of powerful spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy provided the fundamental framework for the structural assignment of this compound. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to map out the carbon skeleton and the placement of protons. biocrick.comgoogle.comharvard.edu

The ¹H NMR spectrum of this compound offered the initial glimpse into its proton environment. The spectrum revealed distinct signals corresponding to different types of protons within the molecule. For instance, the presence of aromatic protons was indicated by signals in the downfield region, while signals in the upfield region were characteristic of aliphatic protons. The multiplicity of these signals (singlets, doublets, triplets, etc.) and their coupling constants provided valuable information about the connectivity of neighboring protons. rsc.orgresearchgate.net

A detailed analysis of the ¹H NMR spectrum of a related compound from Dalbergia latifolia showed signals for methoxy (B1213986) groups, aromatic protons, and protons of the pyran ring, which are characteristic features of the neoflavonoid class to which this compound belongs.

The ¹³C NMR spectrum provided a count of the total number of carbon atoms in the this compound molecule and indicated their chemical environments. The chemical shifts of the carbon signals helped to distinguish between sp³-hybridized (aliphatic) and sp²-hybridized (aromatic, olefinic, or carbonyl) carbons. biocrick.comrsc.orgresearchgate.netresearchgate.net For example, signals in the range of δ 100-160 ppm are typically assigned to aromatic and olefinic carbons, while signals for methoxy carbons appear around δ 55-60 ppm.

**Table 1: ¹³C NMR Spectral Data of a Representative Neoflavonoid from *Dalbergia latifolia***

Carbon No. Chemical Shift (δ) in ppm
2 158.4
3 107.1
4 162.6
4a 103.9
5 157.9
6 96.1
7 164.1
8 91.0
8a 156.4
1' 119.5
2' 128.9
3' 115.1
4' 158.8
5' 115.1
6' 128.9
OMe-4' 55.4
OMe-7 55.6

Distortionless Enhancement by Polarization Transfer (DEPT) experiments were crucial in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is not possible with a standard ¹³C NMR spectrum. rsc.orgresearchgate.netpressbooks.pubnanalysis.com DEPT-90 and DEPT-135 spectra were particularly informative. The DEPT-90 spectrum displays signals only for CH groups, while the DEPT-135 spectrum shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in both DEPT spectra. pressbooks.pubhw.ac.uk

A suite of 2D NMR experiments was employed to piece together the molecular puzzle of this compound. biocrick.comrsc.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identified proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY experiments provided correlations between all protons within a spin system, helping to identify complete proton networks, such as those in a sugar ring or an alkyl chain. researchgate.netgouni.edu.ng

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique revealed long-range correlations between protons and carbons (typically over two to three bonds). These correlations were instrumental in connecting different fragments of the molecule and in establishing the positions of quaternary carbons and heteroatoms.

Mass Spectrometry (MS) Analysis

Mass spectrometry provided the precise molecular weight of this compound and offered valuable information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.orggouni.edu.nggoogle.comijrpns.com The fragmentation pattern observed in the MS/MS spectrum gave clues about the different structural units within the molecule and how they are connected.

For a representative neoflavonoid, the HR-ESI-MS might show a molecular ion peak [M+H]⁺ or [M-H]⁻ that confirms the molecular formula. For instance, a compound with the molecular formula C₁₇H₁₄O₅ would exhibit a specific m/z value corresponding to this composition.

X-ray Crystallography for Absolute Configuration Determination

There is no specific information available in the searched scientific literature regarding the use of X-ray crystallography to determine the absolute configuration of this compound.

Computational Chemistry for Structural and Conformational Studies

No specific studies employing Density Functional Theory (DFT) calculations for the structural and conformational analysis of this compound have been identified in the available literature.

There are no specific research findings on the use of molecular modeling and dynamics simulations to study the structure and conformation of this compound.

Chemical Synthesis and Derivatization of Latifolian B

Total Synthesis Approaches to Latifolian B

The construction of the intricate pentacyclic core of this compound, with its specific stereochemistry and substitution pattern, requires a carefully planned synthetic sequence. Total synthesis provides an unambiguous confirmation of the proposed structure and enables access to the molecule for further biological evaluation.

A retrosynthetic or disconnection approach is a standard method for devising a synthetic plan for a complex target molecule. researchgate.net For this compound, the analysis would commence by simplifying the pentacyclic berberine (B55584) core.

A logical retrosynthetic strategy for this compound would involve key disconnections of the protoberberine framework. The primary disconnection would be the C8-benzyl bond, simplifying the molecule to a protoberberine core and a corresponding benzyl (B1604629) moiety. Further disconnection of the berberine core itself typically involves a retro-Bischler–Napieralski or a retro-Pictet-Spengler reaction. A plausible retrosynthetic pathway is detailed below:

Disconnecting the Benzyl Group: The C8-benzyl bond is a logical first disconnection. This simplifies the target to a berberine salt and a suitable benzyl organometallic or benzyl halide reagent.

Simplifying the Protoberberine Core: The pentacyclic protoberberine core can be disconnected via a retro-Diels-Alder reaction or, more commonly, by sequential C-N bond disconnections that reveal a tetrahydroisoquinoline precursor.

Key Precursor Identification: This analysis leads back to a substituted tetrahydroisoquinoline and a phenylacetic acid derivative as key building blocks. These precursors are significantly simpler and can often be prepared from commercially available starting materials, such as substituted phenethylamines and phenylacetic acids. clockss.org

Disconnection Step Description Resulting Fragments/Precursors
Step 1 Cleavage of the C8-benzyl bond.Protoberberine core and a benzyl group synthon.
Step 2 Retro-Bischler-Napieralski reaction on the B-ring.An N-acylated tetrahydroisoquinoline intermediate.
Step 3 Amide bond disconnection.A substituted tetrahydroisoquinoline and a phenylacetic acid derivative.
Step 4 Retro-Pictet-Spengler reaction on the tetrahydroisoquinoline.A substituted phenethylamine (B48288) and a glyoxylic acid derivative.

This interactive table outlines a potential retrosynthetic pathway for this compound.

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The synthesis of related 8-benzylprotoberberine alkaloids, such as Javaberine A, provides a well-established template for the construction of the this compound skeleton. clockss.org

The synthesis would likely begin with the preparation of a substituted tetrahydroisoquinoline core. For instance, the reaction between 3,4-dimethoxyphenethylamine (B193588) and 3,4-dimethoxyphenylacetic acid would form an amide intermediate. clockss.org This amide can then undergo a Bischler–Napieralski cyclization using a dehydrating agent like phosphorus oxychloride, followed by reduction with sodium borohydride, to yield the corresponding racemic tetrahydroisoquinoline. clockss.org

The subsequent key steps would involve:

Amidation: The prepared tetrahydroisoquinoline would be acylated with a suitably functionalized phenylacetyl chloride to form a new amide.

Second Cyclization: A second Bischler–Napieralski cyclization would construct the B/C ring system of the berberine core. clockss.org

Reduction and Benzylation: Reduction of the resulting iminium species and subsequent introduction of the benzyl group at the C8 position would be a critical step. This could potentially be achieved through various methods, including alkylation or cross-coupling reactions.

Final Modifications: The final steps would involve demethylation to reveal the phenolic hydroxyl groups and potentially oxidation to form the charged, aromatic berberine system, mirroring the structure of this compound. clockss.org

This compound possesses a defined relative configuration. Current time information in Bangalore, IN. Achieving stereocontrol is a central challenge in any total synthesis effort. In the context of related berberine alkaloids, the stereochemistry is often established during reduction steps or through the use of chiral catalysts.

For this compound, the stereocenter at C8 is crucial. Strategies to control this center could include:

Substrate-Controlled Reduction: The stereochemical outcome of the reduction of the C-ring iminium intermediate can be influenced by the existing stereochemistry in the molecule, directing the hydride attack from the less hindered face.

Chiral Catalysis: Asymmetric intramolecular hydroamination has been used for the synthesis of chiral isoquinoline (B145761) alkaloids like (S)-laudanosine and could be adapted to generate an enantiomerically enriched tetrahydroisoquinoline precursor early in the synthesis. clockss.org

Resolution: A racemic mixture of a key intermediate could be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Semi-Synthesis from Related Precursors

Semi-synthesis is a powerful strategy that involves the chemical modification of a readily available, structurally related natural product to produce a target compound that is less abundant or difficult to synthesize from scratch. rsc.org Common starting materials for the semi-synthesis of alkaloids include other abundant alkaloids from the same plant source or family.

To date, no semi-synthetic routes to this compound have been reported in the scientific literature. A hypothetical semi-synthesis would require a precursor that already contains the complex protoberberine core. For example, the widely available natural product Berberine could be a potential starting point. A synthetic sequence would need to be developed to install the unique 4-hydroxy-3-methoxybenzyl group at the C8 position, which would be a non-trivial chemical transformation.

Biosynthetic Pathways of Latifolian B

Isotopic Labeling Studies in Biosynthetic Investigations:No isotopic labeling experiments have been published to trace the incorporation of precursors into the Latifolian B molecule.

Due to the lack of scientific data on the biosynthesis of this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The foundational research required to populate the specified sections and subsections does not appear to be publicly available at this time.

Mechanistic Investigations of Latifolian B S Biological Activities

In Vitro Biological Activity Profiling and Target Identification of Latifolian B

This compound is a novel, charged 8-benzylberberine alkaloid isolated from the stem bark of the Papua New Guinean vine Gnetum latifolium. researchgate.netacs.orgnih.gov Its biological activity has been a subject of scientific inquiry, particularly concerning its interaction with key cellular enzymes. Mechanistic investigations have primarily focused on its role as an enzyme inhibitor, which underpins its potential biological effects.

Modulation of Cellular Signaling Pathways (e.g., JNK3 Kinase Inhibition)

The primary identified mechanism of action for this compound is the modulation of cellular signaling through the inhibition of c-Jun N-terminal kinase 3 (JNK3). researchgate.net JNKs are a family of protein kinases that are central to stress signaling pathways, influencing gene expression, cell death (apoptosis), and neuronal plasticity. researchgate.net JNK3, in particular, is selectively expressed in the brain and is implicated in the progression of neurodegenerative and immunoinflammatory diseases. acs.org

This compound was identified as a potent inhibitor of JNK3 following a large-scale screening of approximately 100,000 natural extracts. researchgate.netacs.org This inhibitory action directly interferes with the JNK signaling cascade, a critical pathway in cellular response to stress and cytokines. The inhibition of the JNK3 enzyme was determined using a scintillation proximity assay, which measures the transfer of a phosphate (B84403) group from ATP to a substrate. acs.org Research has established its half-maximal inhibitory concentration (IC50), quantifying its potency against this specific kinase. researchgate.netacs.org While identified as a potent inhibitor, further kinetic and structural analyses are required to determine if this compound is an ATP-competitive inhibitor and to understand the specifics of its interaction with the JNK3 protein. researchgate.netnih.gov

Table 1: In Vitro JNK3 Kinase Inhibition by this compound
Target EnzymeReported IC50Source
JNK3 Kinase10 µM researchgate.netacs.org

Mechanisms of Antiproliferative Effects in Cell Lines

Direct studies detailing the specific mechanisms of antiproliferative effects of the isolated compound this compound in various cell lines are not extensively documented in the reviewed scientific literature. However, the known inhibitory action of this compound on JNK3 provides a strong mechanistic basis for potential antiproliferative activity. The JNK signaling pathway, which this compound modulates, plays a complex role in regulating cell proliferation, differentiation, and apoptosis. researchgate.net Dysregulation of this pathway is a hallmark of many proliferative diseases. Therefore, the inhibition of JNK3 by this compound represents a plausible mechanism through which it could exert antiproliferative effects, though specific studies on cell viability, cell cycle arrest, or apoptosis induction in cancer cell lines by this compound are needed for confirmation.

Anti-inflammatory Mechanisms (e.g., Cytokine Regulation, Enzyme Inhibition)

The anti-inflammatory potential of this compound is mechanistically linked to its established role as a JNK3 inhibitor. acs.org The JNK signaling pathway is a critical component in the inflammatory process, mediating the production of pro-inflammatory cytokines and regulating the activity of enzymes like cyclooxygenase-2 (COX-2). rsc.orgnih.gov JNK activation is implicated in various chronic inflammatory diseases. mdpi.com

By inhibiting JNK3, this compound can interfere with the signaling cascades that lead to the expression of inflammatory mediators. acs.org This provides a clear molecular mechanism for its potential anti-inflammatory effects. While studies on extracts from plants of the latifolia genus have shown inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, direct research attributing such specific cytokine regulation to the isolated compound this compound is not available in the reviewed literature. rsc.orgmdpi.com The primary established anti-inflammatory mechanism for this compound remains the inhibition of the JNK3 kinase. acs.org

Antimicrobial Action Mechanisms (e.g., Membrane Disruption, Enzyme Inhibition)

Based on the available scientific literature, there are no specific studies investigating the antimicrobial properties or the mechanisms of antimicrobial action for the compound this compound. General antimicrobial mechanisms for other natural compounds include membrane disruption and the inhibition of essential microbial enzymes or nucleic acid synthesis, but these have not been reported for this compound. frontiersin.orglumenlearning.comfrontiersin.org

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Enzyme Upregulation)

There is currently a lack of direct scientific evidence from the reviewed literature detailing the antioxidant mechanisms of this compound, such as free radical scavenging activity or the upregulation of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) or catalase (CAT). frontiersin.org While many natural alkaloids and plant extracts exhibit antioxidant properties, specific assays (e.g., DPPH or ABTS radical scavenging) or cellular studies on the effect of this compound on oxidative stress pathways have not been reported. nih.govmdpi.com The potential for antioxidant activity exists, but it remains an uninvestigated area of its biological profile.

Enzyme Inhibition Studies (e.g., Kinases, Oxidoreductases)

The most well-characterized biological activity of this compound is its function as an enzyme inhibitor, specifically targeting the protein kinase family. researchgate.netacs.orgnih.gov

Kinase Inhibition: this compound has been identified as a potent inhibitor of JNK3, a member of the mitogen-activated protein kinase (MAPK) family. acs.orgnih.gov This inhibition occurs at a low micromolar concentration, with an IC50 value of 10 µM. researchgate.netacs.org The discovery was the result of a high-throughput screening for natural product inhibitors of this specific kinase. nih.gov While the exact mode of inhibition (e.g., ATP-competitive) has been suggested for further investigation, its ability to block the kinase's activity is clearly established. researchgate.netnih.gov There is no evidence in the reviewed literature to suggest it inhibits other kinases.

Oxidoreductase Inhibition: There are no studies in the current body of scientific literature that have investigated or reported on the ability of this compound to inhibit enzymes from the oxidoreductase class.

Mentioned Compounds

Table 2: List of Chemical Compounds Mentioned in the Article
Compound Name
Latifolian A
This compound
Adenosine triphosphate (ATP)
Tumor necrosis factor-alpha (TNF-α)
Interleukin-1 beta (IL-1β)
Interleukin-6 (IL-6)

Cellular and Molecular Targets of this compound Action

The biological effects of this compound are rooted in its interactions with specific cellular and molecular machinery. To elucidate these mechanisms, researchers have focused on identifying its direct protein targets and profiling the broader cellular responses to its presence.

Protein-Ligand Interaction Studies (e.g., Binding Assays)

Protein-ligand binding assays are essential for pinpointing the direct molecular targets of a compound and quantifying their interaction. giffordbioscience.comwikipedia.org These assays measure parameters like the dissociation constant (Kd), which indicates the affinity of a ligand for its receptor, with lower values signifying higher affinity. giffordbioscience.com Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly employed to determine binding affinity and kinetics. giffordbioscience.comnih.gov

While specific, detailed binding assay data for this compound are not extensively available in the public domain, its known biological activities suggest potential interactions with proteins in inflammatory and metabolic signaling pathways. For instance, its reported inhibition of the NF-κB pathway points to possible binding with upstream regulatory proteins like IKK kinases or other associated molecules. nih.gov Definitive identification of this compound's direct binding partners and the characterization of these interactions would require dedicated studies using the aforementioned assay techniques.

Gene Expression and Proteomic Profiling in Response to this compound (e.g., Transcriptomics, Metabolomics)

To understand the broader cellular impact of this compound, researchers utilize "omics" technologies like transcriptomics and proteomics. mdpi.comnih.gov These approaches provide a global snapshot of how gene and protein expression levels change in response to the compound. mdpi.comnih.gov

In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a model for inflammation, this compound has been shown to suppress the expression of key pro-inflammatory genes. nih.gov Specifically, it downregulates the genes encoding inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial enzymes in the inflammatory cascade. nih.gov This effect is understood to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

Metabolomics, the study of all small-molecule metabolites in a cell, offers another avenue to explore the effects of this compound. By analyzing shifts in metabolite profiles following treatment, researchers can identify metabolic enzymes and pathways that are modulated by the compound. This can provide further clues about its mechanism of action.

Assay Type Model System Key Findings Signaling Pathway Implicated
Gene Expression AnalysisLPS-stimulated RAW 264.7 macrophagesDownregulation of iNOS and COX-2 genes. nih.govNF-κB Signaling nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are crucial for identifying the chemical features of a molecule that are essential for its biological activity. gardp.orgresearchgate.net These studies involve making chemical modifications to the compound and assessing how these changes affect its potency and selectivity. gardp.org

Identification of Key Structural Features for Activity

The biological activity of this compound is intrinsically linked to its diarylheptanoid chemical structure. jksus.org Several key features are thought to be important:

The Diarylheptanoid Scaffold : The backbone of two aromatic rings connected by a seven-carbon chain is fundamental to its function. jksus.org

Aromatic Ring Substituents : The presence and position of hydroxyl (-OH) groups on the aromatic rings are often critical for antioxidant and anti-inflammatory effects. These groups can donate hydrogen atoms to neutralize free radicals.

The Heptane Chain : The length and flexibility of the carbon chain are believed to be important for allowing the molecule to fit correctly into the binding site of its target proteins.

Impact of Specific Modifications on Biological Potency and Selectivity

Investigating the effects of specific chemical modifications provides deeper insight into the SAR of this compound. For instance, altering the substituents on the aromatic rings can have a significant impact on biological activity. nih.govmdpi.com

Studies on related diarylheptanoids have demonstrated that the number and location of hydroxyl and methoxy (B1213986) (-OCH3) groups are critical for their anti-inflammatory and cytotoxic properties. The "magic methyl effect," where the addition of a single methyl group can drastically alter biological activity, has been observed in other flavonoids and highlights the subtle yet profound impact of small structural changes. mdpi.com For example, methylation or glycosylation of the phenolic hydroxyl groups in similar compounds often leads to a reduction or loss of antioxidant capacity, emphasizing the importance of these free hydroxyls for activity.

Analytical Methodologies for Latifolian B

Quantitative and Qualitative Detection Methods

The qualitative and quantitative analysis of Latifolian B, a benzylisoquinoline alkaloid, involves sophisticated chromatographic and spectrometric methods. These techniques are essential for its identification in complex mixtures, such as plant extracts, and for determining its concentration.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of alkaloids like this compound. Research indicates that this compound has been successfully isolated from the bark of Gnetum latifolium using HPLC with a phenyl column, which is indicative of a reversed-phase HPLC approach. researchgate.net In this mode, a non-polar stationary phase (the phenyl column) is used with a polar mobile phase.

Table 1: Illustrative HPLC Parameters for Alkaloid Analysis

Parameter Typical Value/Condition
Column Phenyl- or C18-based reversed-phase column
Mobile Phase A gradient of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape)
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis or DAD (e.g., at 280 nm) / Mass Spectrometry
Injection Volume 5 - 20 µL

| Temperature | 25 - 40 °C |

This table represents typical parameters for alkaloid analysis and is not based on a specific validated method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many alkaloids, a derivatization step is often required to increase their volatility and thermal stability. While specific GC-MS methods for this compound are not documented, analyses of alkaloid extracts from Gnetum species have been performed. researcher.lifenih.gov

In a typical GC-MS analysis of a plant extract, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Table 2: General GC-MS Parameters for Phytochemical Profiling

Parameter Typical Value/Condition
Column Fused silica (B1680970) capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injector Temperature 250 - 300 °C
Oven Program A temperature gradient, e.g., starting at 100 °C and ramping up to 300 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50 - 600 amu |

This table outlines general parameters used in the GC-MS analysis of plant extracts and is not specific to this compound.

UV-Vis spectrophotometry can be used for the quantification of total alkaloids in an extract, although it is not specific to a single compound like this compound. The method is based on the principle that alkaloids form colored complexes with certain reagents, and the intensity of the color, measured as absorbance, is proportional to the concentration of the alkaloids.

A common method involves the reaction of the alkaloid with a reagent like bromocresol green to form a yellow complex, which is then measured at a specific wavelength. While simple and cost-effective, this method lacks the specificity of chromatographic techniques and is best suited for preliminary quantification or for assessing total alkaloid content.

Standardization and Quality Control Methodologies

The standardization of a natural product like this compound is crucial to ensure its identity, purity, and quality for research or potential therapeutic use. This involves establishing a set of specifications and analytical procedures.

Currently, there are no official pharmacopeial monographs or specific standardization protocols dedicated to this compound. However, the principles of phytochemical standardization would apply. Key aspects would include:

Reference Standard: A highly purified and characterized sample of this compound would be required as a reference standard for identification and quantification.

Identification: This would involve a combination of chromatographic (e.g., HPLC retention time) and spectroscopic (e.g., UV, MS, NMR) data to confirm the identity of the compound in a sample against the reference standard.

Purity Assessment: Methods like HPLC with a DAD can be used to assess purity by detecting and quantifying any impurities present. A purity level, often expressed as a percentage, would be a critical quality parameter.

Quantitative Analysis: A validated quantitative assay, most likely HPLC-UV, would be necessary to determine the exact amount of this compound in a given material, be it a purified sample or a plant extract.

The development of these methodologies is a prerequisite for any consistent and reliable use of this compound in a scientific or commercial context.

Future Research Directions and Translational Perspectives for Latifolian B

Exploration of Uncharacterized Biological Mechanisms

To date, specific biological activities for Latifolian B have not been reported in the scientific literature. Initial screenings of compounds isolated alongside this compound from Nauclea latifolia tested for inhibitory effects against Haemophilus influenzae, but significant activity was noted for other co-isolated compounds, not this compound itself. nih.gov The parent plant, however, is a cornerstone of traditional African medicine, with extracts from its various parts used to treat a wide array of conditions including infections, pain, malaria, and diabetes. rsc.orgresearchgate.net This ethnobotanical history provides a logical roadmap for the future biological investigation of this compound.

Future research should prioritize screening this compound across a diverse panel of biological assays to uncover its potential pharmacological profile. Based on the activities of other metabolites from N. latifolia, key areas of investigation should include:

Antimicrobial and Antiplasmodial Activity: Given the traditional use of the plant for infections and malaria, this compound should be tested against a range of pathogenic bacteria (both Gram-positive and Gram-negative), fungi, and the Plasmodium falciparum parasite. rsc.orgjksus.org

Neuropharmacological Effects: The plant's use in managing pain and epilepsy suggests that this compound could possess analgesic or anticonvulsant properties. rsc.org Investigations into its interaction with receptors in the central nervous system would be a valuable pursuit.

Anti-inflammatory and Antioxidant Potential: Many natural products exhibit anti-inflammatory and antioxidant effects. jksus.orgsilae.it this compound should be evaluated in cellular and non-cellular assays to determine its capacity to modulate inflammatory pathways and scavenge free radicals.

Once a reproducible biological activity is identified, subsequent research must focus on elucidating the specific molecular mechanism of action. This would involve identifying the protein targets, signaling pathways, and cellular processes that are modulated by the compound.

Proposed Study AreaRationale
Broad-Spectrum Antimicrobial ScreeningTraditional use of Nauclea latifolia against infections. rsc.orgjksus.org
Antiplasmodial AssaysTraditional use against malaria. rsc.org
Analgesic and Anticonvulsant ModelsTraditional use for pain and epilepsy. rsc.org
Anti-inflammatory and Antioxidant AssaysCommon activities for plant-derived alkaloids. jksus.orgsilae.it

Development of Novel Synthetic and Biosynthetic Strategies

The advancement of research into this compound is currently hampered by its limited availability from natural sources. To overcome this, the development of efficient and scalable synthetic strategies is paramount.

Total Synthesis: A primary goal should be the development of a total synthesis for this compound. This would not only provide an unambiguous confirmation of its proposed structure but also enable access to larger quantities of the material for extensive biological evaluation. Furthermore, a successful synthetic route would serve as a platform for producing structural analogs, which are crucial for establishing structure-activity relationships (SAR) and optimizing biological activity. Synthetic strategies for other complex alkaloids, which often involve biomimetic approaches, could serve as a valuable guide for this endeavor. rsc.orgresearchgate.net

Biosynthesis Elucidation: A plausible biogenetic pathway for this compound has been proposed. nih.gov Future research should aim to validate and fully elucidate this pathway. This can be achieved through isotopic labeling studies within the N. latifolia plant to trace the incorporation of precursors into the final molecule. Identifying the specific enzymes responsible for the key steps in its formation, such as cyclization and oxidation, could pave the way for biosynthetic production. Harnessing these enzymes in engineered microbial hosts (e.g., E. coli or yeast) offers a promising and sustainable strategy for producing this compound and its precursors on a larger scale.

Computational Approaches in this compound Research (e.g., Virtual Screening, De Novo Design)

Computational chemistry and bioinformatics offer powerful tools to accelerate the investigation of natural products like this compound. frontiersin.orgmdpi.com

Virtual Screening: With the known three-dimensional structure of this compound, structure-based virtual screening can be employed to predict its potential biological targets. This involves docking the molecule in silico into the binding sites of a vast library of known proteins associated with various diseases. This approach can rapidly generate hypotheses about its mechanism of action, which can then be prioritized for experimental validation. This method is cost-effective and can significantly narrow the scope of initial biological screening.

De Novo Design: The core scaffold of this compound can serve as a template for the de novo design of novel therapeutic agents. Computational algorithms can be used to design new molecules that retain the key structural features of this compound but are modified to enhance binding affinity, selectivity, and pharmacokinetic properties for a specific biological target. This approach moves beyond simple analog synthesis to the rational design of entirely new chemical entities inspired by a natural product. researchgate.net

Advanced Analytical Techniques for Comprehensive Profiling of this compound Metabolites

A deeper understanding of this compound requires advanced analytical methods to study its presence in its natural source and its behavior in biological systems.

Pharmacokinetic Studies: Once a significant biological activity is confirmed, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound will be critical for any translational development. Advanced analytical techniques are central to these pharmacokinetic studies, enabling the detection and quantification of this compound and its metabolites in biological fluids and tissues. This data is indispensable for evaluating its potential as a drug candidate.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for isolating Latifolian B from natural sources, and how can purity be validated?

  • Answer : Isolation requires chromatographic techniques (e.g., HPLC, column chromatography) tailored to the compound’s polarity and solubility. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), ensuring spectral data matches theoretical values. Include detailed protocols for solvent systems and fractionation steps to enhance reproducibility .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

  • Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs or computational predictions. Use dose-response curves to determine IC₅₀/EC₅₀ values, with positive and negative controls. Report raw data and statistical methods (e.g., ANOVA) to support claims .

Q. What spectroscopic and computational tools are essential for characterizing this compound’s molecular structure?

  • Answer : Combine NMR (2D experiments like COSY, HSQC), X-ray crystallography (for absolute configuration), and density functional theory (DFT) calculations to resolve stereochemistry. Cross-validate results with databases (e.g., PubChem, SciFinder) to confirm novelty .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically analyzed?

  • Answer : Conduct meta-analyses of existing studies to identify methodological discrepancies (e.g., cell lines, assay conditions). Use orthogonal assays (e.g., CRISPR knockouts, RNA-seq) to validate targets. Discuss confounding variables (e.g., compound stability, off-target effects) in the context of prior literature .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?

  • Answer : Synthesize analogs with modifications at pharmacophore regions (e.g., hydroxyl groups, side chains). Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. Include toxicity profiling (e.g., cytotoxicity assays) to prioritize lead compounds .

Q. How should researchers address challenges in replicating this compound’s reported bioactivity across independent labs?

  • Answer : Standardize protocols for compound storage (e.g., inert atmosphere, −80°C) and assay conditions (e.g., serum concentration, incubation time). Share raw datasets and spectra via public repositories (e.g., Zenodo) to enhance transparency .

Q. What integrative approaches resolve gaps in understanding this compound’s pharmacokinetic and pharmacodynamic profiles?

  • Answer : Combine in silico modeling (e.g., molecular dynamics for binding kinetics) with in vivo studies (e.g., PK/PD modeling in rodent models). Use metabolomics to track metabolite formation and tissue distribution .

Methodological Guidelines

  • Data Presentation : Avoid redundant tables; use figures for trends (e.g., dose-response curves) and tables for quantitative comparisons (e.g., IC₅₀ values across cell lines) .
  • Reproducibility : Document batch-to-batch variability in synthesis and include negative controls in bioassays .
  • Ethical Compliance : Declare conflicts of interest and funding sources per journal guidelines (e.g., PLOS, Beilstein) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.